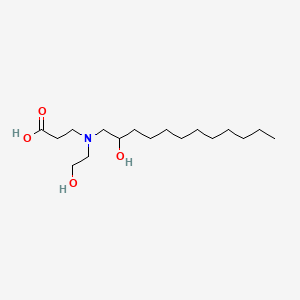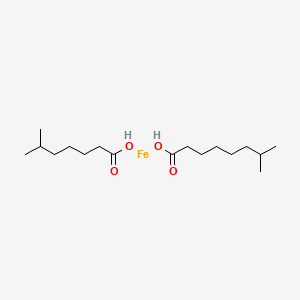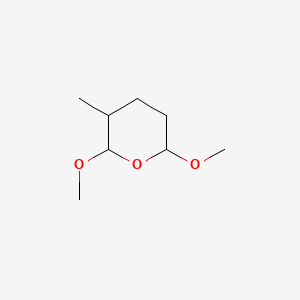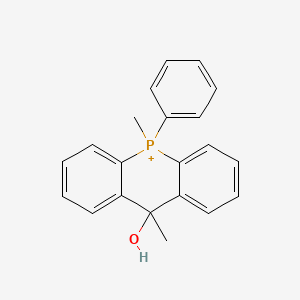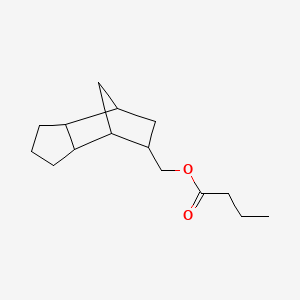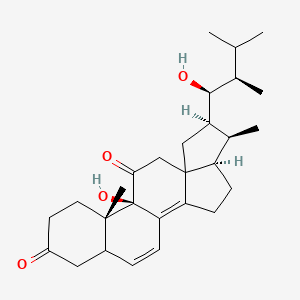
Emesterone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Emesterone B is a unique compound classified as an 18, 22-cyclosterol. It was isolated from the culture filtrate of the fungus Emericella heterothallica. The structure of this compound is identified as 3, 11-dioxo-18, 22-cycloergosta-4, 6, 8 (14)-triene-9β, 23S-diol . This compound has shown antifungal activity, although it is slightly weaker than that of Mer-NF8054X .
Métodos De Preparación
Emesterone B is typically isolated from the culture filtrate of Emericella heterothallica. The isolation process involves culturing the fungus and then extracting the compound using various chromatographic techniques . The structure of this compound was established through spectroscopic and chemical investigations
Análisis De Reacciones Químicas
Emesterone B undergoes several types of chemical reactions, including oxidation and reduction. The compound’s structure, featuring multiple double bonds and hydroxyl groups, makes it reactive under various conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Emesterone B has been studied for its antifungal properties, particularly against Aspergillus fumigatus . Its unique structure and biological activity make it a subject of interest in the fields of chemistry and biology. In medicine, this compound’s potential antifungal activity could be explored further for therapeutic applications. Additionally, its structure could inspire the synthesis of new compounds with similar or enhanced biological activities .
Mecanismo De Acción
The mechanism of action of Emesterone B involves its interaction with fungal cell membranes. The compound’s structure allows it to integrate into the membrane, disrupting its integrity and leading to cell death. The molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound affects the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane stability .
Comparación Con Compuestos Similares
Emesterone B is similar to other 18, 22-cyclosterols, such as Emesterone A and Mer-NF8054X . These compounds share a similar core structure but differ in their specific functional groups and biological activities. This compound’s unique structural features, such as the presence of multiple double bonds and hydroxyl groups, distinguish it from its analogs.
Propiedades
Número CAS |
209673-38-1 |
|---|---|
Fórmula molecular |
C28H40O4 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(5R,6S,7R,12R,13S)-12-hydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione |
InChI |
InChI=1S/C28H40O4/c1-15(2)16(3)25(31)20-13-27-14-24(30)28(32)23(22(27)9-8-21(27)17(20)4)7-6-18-12-19(29)10-11-26(18,28)5/h6-7,15-18,20-21,25,31-32H,8-14H2,1-5H3/t16-,17-,18?,20-,21-,25+,26+,27?,28-/m1/s1 |
Clave InChI |
FHVPLUBHHVAIQD-DDCZUTDHSA-N |
SMILES isomérico |
C[C@H]1[C@H]2CCC3=C4C=CC5CC(=O)CC[C@@]5([C@@]4(C(=O)CC23C[C@H]1[C@H]([C@H](C)C(C)C)O)O)C |
SMILES canónico |
CC1C2CCC3=C4C=CC5CC(=O)CCC5(C4(C(=O)CC23CC1C(C(C)C(C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



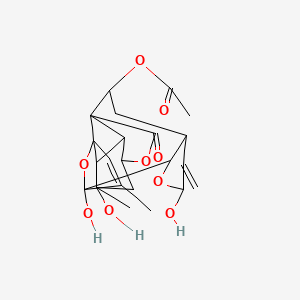

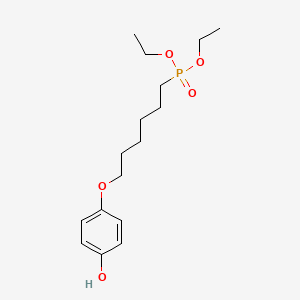
![2-Methoxy-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12669556.png)

